![molecular formula C16H18NO3P B14364719 Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 90829-83-7](/img/structure/B14364719.png)
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the reaction of aniline derivatives with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via a radical-radical coupling mechanism and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Chalcone: An α,β-unsaturated ketone with similar structural features but different functional groups.
Imidazole Derivatives: Compounds containing a five-membered ring with nitrogen atoms, which also exhibit diverse biological activities.
Uniqueness
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is unique due to its specific phosphonate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
90829-83-7 |
|---|---|
Molecular Formula |
C16H18NO3P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
N-(diphenoxyphosphorylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C16H18NO3P/c1-2-13-17-14-21(18,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
InChI Key |
QCTSYKKISMTRJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


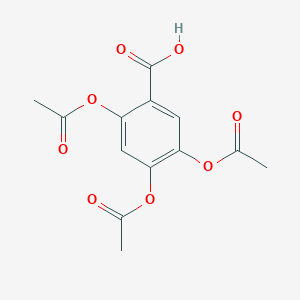
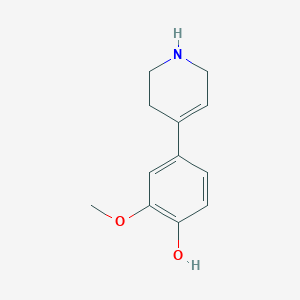
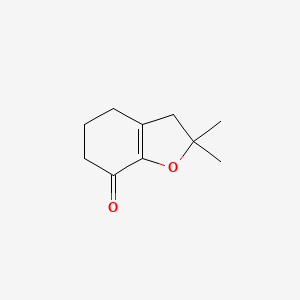
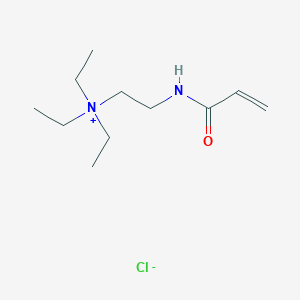
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
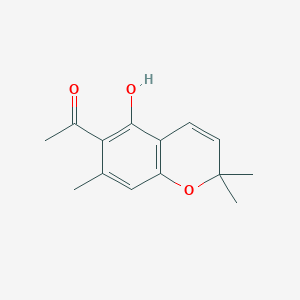

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
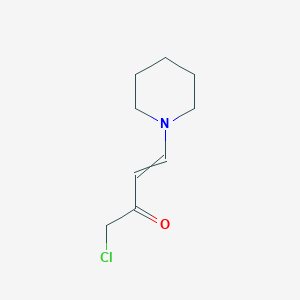
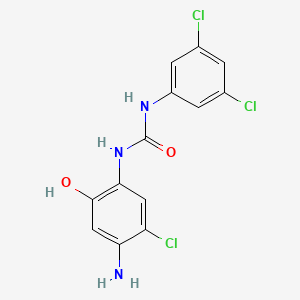
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
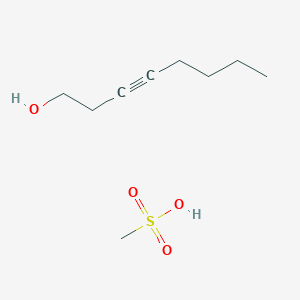
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
